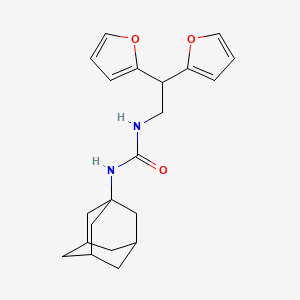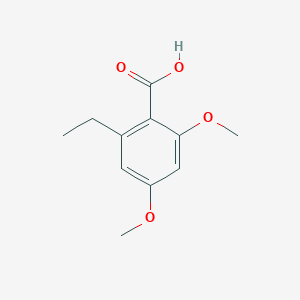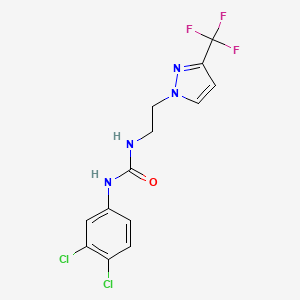![molecular formula C11H17ClN2O2 B3002870 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one CAS No. 2411224-22-9](/img/structure/B3002870.png)
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one is a synthetic compound belonging to the diazaspiro family. This compound is characterized by its unique spirocyclic structure, which includes a diazaspirodecane core. The presence of a chloropropanoyl group adds to its chemical diversity, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one typically involves a multi-step process. One common method includes the reaction of a suitable diazaspirodecane precursor with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chloropropanoyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to yield hydro derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions produce oxo and hydro derivatives, respectively .
Aplicaciones Científicas De Investigación
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one involves its interaction with specific molecular targets. For instance, as an RIPK1 inhibitor, it blocks the activation of the necroptosis pathway, thereby preventing cell death. This inhibition occurs through the binding of the compound to the kinase domain of RIPK1, which prevents its phosphorylation and subsequent activation .
Comparación Con Compuestos Similares
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one: A structurally similar compound with potential as an RIPK1 inhibitor.
1-Oxa-3,9-diazaspiro[4.5]decan-2-one: Another related compound with similar biological activities.
Uniqueness
9-(2-Chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one stands out due to the presence of the chloropropanoyl group, which imparts unique chemical properties and enhances its biological activity. This makes it a valuable compound for further research and development in various scientific fields .
Propiedades
IUPAC Name |
9-(2-chloropropanoyl)-2,9-diazaspiro[4.5]decan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2/c1-8(12)9(15)14-6-2-3-11(7-14)4-5-13-10(11)16/h8H,2-7H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOJLHZDAQUJNKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC2(C1)CCNC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(6-methylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B3002789.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(o-tolyloxy)acetamide](/img/structure/B3002792.png)


![N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B3002797.png)


![ethyl 2-((1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)amino)-2-oxoacetate](/img/structure/B3002804.png)
![6-Ethyl-2-(2-(phenylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B3002805.png)
![(2S,3S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-3-phenylazetidine-2-carboxylic acid](/img/structure/B3002808.png)
![5-benzyl-3-(4-ethylphenyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B3002810.png)
